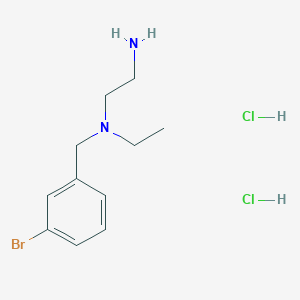

Brophenexin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Brophenexin is a compound with the molecular formula C11H19BrCl2N2 . It is also known by other names such as NMDAR/TRPM4-IN-2 and FMP-A-01 . It is an NMDAR/TRPM4 (N/T) interaction interface inhibitor .

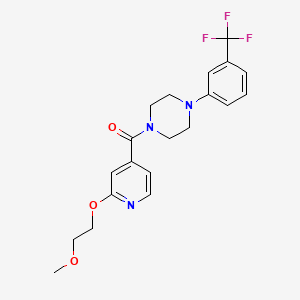

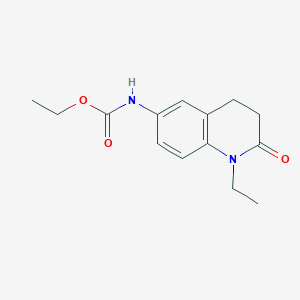

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of bromine, chlorine, and nitrogen atoms. The InChI representation of its structure is InChI=1S/C11H17BrN2.2ClH/c1-2-14(7-6-13)9-10-4-3-5-11(12)8-10;;/h3-5,8H,2,6-7,9,13H2,1H3;2*1H . The Canonical SMILES representation is CCN(CCN)CC1=CC(=CC=C1)Br.Cl.Cl .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 330.09 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 5 . The exact mass and monoisotopic mass of this compound are both 328.01087 g/mol . The topological polar surface area is 29.3 Ų .

Scientific Research Applications

Mucoactive Effects in Respiratory Conditions

Brophenexin, a derivative of the Adhatoda vasica plant, is primarily known for its mucoactive properties. Introduced to the market in 1963, it has been widely used for treating various respiratory diseases. The drug is known to enhance the secretion of mucus components, altering the physicochemical characteristics of mucus. This alteration leads to increased mucociliary clearance and a reduction in cough. Although the clinical evidence is modest, this compound is recognized for these mucoactive effects, particularly in patients with chronic bronchitis or other respiratory diseases. Clinical studies suggest that this compound, when co-administered with antibiotics, can amplify the actions of the antibiotic, potentially offering a synergistic benefit in treating respiratory infections. However, it's noteworthy that the principal studies validating these benefits were conducted in an era when rigorous clinical methodologies were not fully established. As such, there's a call for more extensive trials with robust methodologies to conclusively determine the scenarios where this compound can significantly improve clinical outcomes (Zanasi, Mazzolini, & Kantar, 2017).

Endocrine-Disrupting Potency of Related Compounds

In a different context, research on brominated flame retardants (BFRs), compounds related to this compound in terms of chemical structure, has revealed potential endocrine-disrupting effects. Although not directly about this compound, understanding the activities of these compounds can offer insights into the broader implications of brominated compounds in biology. For instance, some BFRs were found to possess endocrine-disrupting capabilities, with effects including AR antagonism, estradiol sulfotransferase (E2SULT) inhibition, and competition with thyroxine for binding to the plasma transport protein transthyretin (TTR). Such findings underscore the necessity for further exploration into the endocrine effects of these environmentally relevant compounds (Hamers et al., 2006).

Mechanism of Action

Target of Action

Brophenexin, also known as C8, is an NMDAR/TRPM4 (N/T) interaction interface inhibitor . The primary targets of this compound are the NMDA and TRPM4 receptors. These receptors play a crucial role in neuronal signaling, and their interaction is associated with cell death in hippocampal neurons .

Mode of Action

This compound interacts with its targets by inhibiting the interaction interface between NMDA and TRPM4 receptors . This inhibition reduces NMDA-induced cell death in hippocampal neurons . It also strongly reduces NMDA-triggered toxicity and mitochondrial dysfunction, abolishes cyclic adenosine monophosphate-responsive element-binding protein (CREB) shutoff, boosts gene induction, and reduces neuronal loss in mouse models of stroke and retinal degeneration .

Pharmacokinetics

The rate and extent of these processes would determine the bioavailability of this compound .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in NMDA-triggered toxicity and mitochondrial dysfunction, abolition of CREB shutoff, boost in gene induction, and reduction in neuronal loss . These effects suggest that this compound could potentially serve as a neuroprotective agent.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound like this compound. Factors such as pH, temperature, and presence of other substances can affect the compound’s stability and activity . .

properties

IUPAC Name |

N'-[(3-bromophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrN2.2ClH/c1-2-14(7-6-13)9-10-4-3-5-11(12)8-10;;/h3-5,8H,2,6-7,9,13H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDSZKTVQVSVNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)CC1=CC(=CC=C1)Br.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BrCl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2401526.png)

![1-[1-(4-Chlorophenyl)cyclopropyl]ethanamine](/img/structure/B2401527.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2401529.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2401538.png)

![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2401546.png)